6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. This scaffold is structurally analogous to the well-studied [1,2,4]triazolo[1,5-a]pyrimidines, which exhibit broad biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The iodine substituent at position 6 and methyl group at position 2 distinguish this compound from other derivatives.
Properties
IUPAC Name |
6-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDGXYHMBARMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Oxidants in CDC Reactions
Oxygen or air is critical in CDC methods, driving dehydrogenation and cyclization. Increasing acetic acid equivalents enhances proton availability, accelerating imine formation. Excessive acid (>6 eq.) promotes side reactions, necessitating precise stoichiometry.
Chemical Reactions Analysis
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with various reagents to form new heterocyclic compounds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as acting as inhibitors of various enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, an inhibitor of PHD-1, and inhibitors of JAK1 and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 6 significantly influence solubility, stability, and reactivity. Key comparisons include:
Structural and Crystallographic Insights
- Planarity : The triazolo-pyridine core is nearly planar, as shown in ethyl 6-methyl-8-phenyl derivatives (r.m.s. deviation = 0.0068 Å) . Substituents like iodine may distort planarity, affecting DNA intercalation or enzyme binding.
- Crystal Packing : Aryl groups at position 7 create π-π stacking interactions, enhancing stability .
Biological Activity
6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an iodine atom at the 6-position and a methyl group at the 2-position of the triazole ring, contributing to its unique chemical reactivity and potential therapeutic applications.
- Molecular Formula : C₆H₄IN₃
- Molecular Weight : 245.02 g/mol
- Structural Characteristics : Contains a fused triazole and pyridine ring system, which influences its biological interactions and chemical reactivity.
The biological activity of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is largely attributed to its ability to interact with various biological targets:
- Target Proteins : The compound has been shown to act as an inhibitor of specific kinases such as TGF-β type I receptor kinase (ALK5), which plays a role in cancer progression and fibrosis .
- Biochemical Pathways : It may influence pathways related to immune response and cell differentiation through its interaction with RORγt, a transcription factor involved in inflammatory processes .
Biological Activities
Research indicates that 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits several notable biological activities:
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has shown potent inhibitory effects on ALK5 with an IC50 value of 0.013 μM in kinase assays .
- Anti-inflammatory Effects : It acts as a RORγt inverse agonist, which can reduce the production of pro-inflammatory cytokines such as IL-17A in immune cells .
- Selectivity and Bioavailability : Studies have demonstrated that derivatives of this compound can be highly selective for their targets and exhibit favorable pharmacokinetic profiles. For example, one analogue showed an oral bioavailability of 51% in rat models .
Comparative Analysis with Similar Compounds
The following table compares 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine with structurally similar compounds:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.79 | Bromine substituent instead of iodine |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.78 | Bromine at the 7-position |
| [1,2,4]Triazolo[1,5-a]pyridin-7-ol | 0.77 | Hydroxyl group at the 7-position |
| [1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde | 0.73 | Aldehyde functional group at the 2-position |
The presence of iodine at the 6-position enhances the biological activity compared to other derivatives lacking such halogenation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- In Vitro Studies : A study demonstrated that derivatives of 6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from low nanomolar to micromolar levels .
- In Vivo Evaluations : The pharmacokinetic properties were assessed in animal models showing promising systemic exposure and bioavailability which are critical for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research has established that modifications in the substituents on the triazole ring significantly affect both potency and selectivity towards specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
